molecular formula C16H16FN3O2 B252265 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Cat. No. B252265
M. Wt: 301.31 g/mol
InChI Key: QEKUQPHDAOSXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound is synthesized using a specific method and has been found to have several potential applications in scientific research.

Mechanism of Action

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X acts as an agonist for a specific receptor in the brain, which leads to the activation of a signaling pathway. This activation results in the modulation of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X has been found to have several biochemical and physiological effects, including the modulation of certain neurotransmitters, changes in neuronal activity, and potential therapeutic effects in certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X is its high affinity for a specific receptor in the brain, which makes it a potential tool for studying the function of this receptor. Additionally, its synthesis method is relatively straightforward, making it accessible for use in lab experiments. However, one of the limitations of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X is its potential toxicity, which requires careful handling and use in lab experiments.

Future Directions

There are several potential future directions for the use of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X in scientific research. One potential direction is the further study of its mechanism of action and its potential therapeutic effects in neurological disorders. Additionally, the development of derivatives of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X may lead to the discovery of new compounds with even more potent effects. Finally, the use of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X in combination with other compounds may lead to the development of new treatments for neurological disorders.

Synthesis Methods

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X is synthesized using a specific method that involves the reaction of 6-methylpyridine-3-carboxylic acid with N-(3-fluorophenyl)glycine ethyl ester in the presence of a coupling agent and a base. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X.

Scientific Research Applications

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for a specific receptor in the brain, which makes it a potential tool for studying the function of this receptor. Additionally, N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X has been found to have potential applications in the treatment of certain neurological disorders.

properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c1-11-5-6-13(10-20-11)16(22)19-8-7-18-15(21)12-3-2-4-14(17)9-12/h2-6,9-10H,7-8H2,1H3,(H,18,21)(H,19,22)

InChI Key

QEKUQPHDAOSXTD-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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